![molecular formula C18H20N2O3 B240387 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide, commonly known as DPA, is a chemical compound that has received significant attention in the field of scientific research. DPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. Inhibition of FAAH by DPA leads to an increase in endocannabinoid levels, which can have a variety of physiological effects.
Wirkmechanismus
DPA is a potent inhibitor of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide, which is responsible for the degradation of endocannabinoids. Inhibition of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide by DPA leads to an increase in endocannabinoid levels, particularly anandamide. Anandamide is known to activate the CB1 and CB2 receptors, which are involved in pain perception, inflammation, and immune function. Therefore, the increase in anandamide levels by DPA can have a variety of physiological effects.
Biochemical and Physiological Effects:
The inhibition of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide by DPA leads to an increase in endocannabinoid levels, which can have a variety of biochemical and physiological effects. DPA has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, DPA has been studied as a potential treatment for pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPA in lab experiments is its specificity for 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide. DPA has a high affinity for 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide and does not interact with other enzymes or receptors. Additionally, DPA has been shown to have a long half-life in vivo, making it a suitable candidate for in vivo studies. However, one limitation of using DPA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is the development of more potent and selective 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide inhibitors. Additionally, the potential therapeutic applications of DPA in the treatment of neurodegenerative diseases, pain, anxiety, and depression should be further investigated. Finally, the mechanisms of action of DPA and its effects on other physiological systems should be explored.
Synthesemethoden
The synthesis of DPA involves a multi-step process that begins with the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with methylamine to form N-methyl-3,5-dimethylphenylacetamide. Finally, this compound is reacted with 4-bromobenzoyl chloride to form DPA. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications. Inhibition of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide by DPA leads to an increase in endocannabinoid levels, which can have a variety of physiological effects. Endocannabinoids are known to play a role in pain perception, inflammation, anxiety, and depression. Therefore, DPA has been studied as a potential treatment for these conditions. Additionally, DPA has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide |
---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-13(2)10-16(9-12)23-11-17(21)20-15-6-4-14(5-7-15)18(22)19-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
CQZBAWBRYVTSPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.